Cas no 2229256-72-6 (3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol)

3-{3-Chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol is a chiral azetidine derivative featuring a difluoromethoxy-substituted phenyl group, which enhances its potential as an intermediate in pharmaceutical synthesis. The presence of the azetidin-3-ol scaffold offers structural rigidity and stereochemical diversity, making it valuable for drug discovery, particularly in the development of bioactive molecules targeting central nervous system (CNS) or metabolic disorders. The chloro and difluoromethoxy substituents contribute to improved metabolic stability and lipophilicity, optimizing pharmacokinetic properties. This compound’s synthetic versatility allows for further functionalization, enabling its use in medicinal chemistry for lead optimization and scaffold modification. Its well-defined stereochemistry also supports enantioselective applications.
3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol structure
2229256-72-6 structure
Product Name:3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol
CAS No:2229256-72-6
MF:C11H12ClF2NO2
MW:263.66828918457
CID:6390560
PubChem ID:165781636
Update Time:2025-06-08

3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol
    • 3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
    • EN300-1970746
    • 2229256-72-6
    • Inchi: 1S/C11H12ClF2NO2/c12-8-3-7(4-11(16)5-15-6-11)1-2-9(8)17-10(13)14/h1-3,10,15-16H,4-6H2
    • InChI Key: RVAJLPZGSQOFPH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC1(CNC1)O)OC(F)F

Computed Properties

  • Exact Mass: 263.0524626g/mol
  • Monoisotopic Mass: 263.0524626g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 41.5Ų

3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1970746-1g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
1g
$1315.0 2023-09-16
Enamine
EN300-1970746-5g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
5g
$3812.0 2023-09-16
Enamine
EN300-1970746-10g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
10g
$5652.0 2023-09-16
Enamine
EN300-1970746-0.05g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
0.05g
$1104.0 2023-09-16
Enamine
EN300-1970746-0.1g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
0.1g
$1157.0 2023-09-16
Enamine
EN300-1970746-0.25g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
0.25g
$1209.0 2023-09-16
Enamine
EN300-1970746-0.5g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
0.5g
$1262.0 2023-09-16
Enamine
EN300-1970746-1.0g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
1g
$1315.0 2023-05-31
Enamine
EN300-1970746-2.5g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
2.5g
$2576.0 2023-09-16
Enamine
EN300-1970746-5.0g
3-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}azetidin-3-ol
2229256-72-6
5g
$3812.0 2023-05-31

Additional information on 3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol

Comprehensive Overview of 3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol (CAS No. 2229256-72-6)

The compound 3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol (CAS No. 2229256-72-6) is a structurally unique azetidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework, featuring a difluoromethoxy group and a chlorophenyl moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate, given its ability to modulate biological pathways. The presence of the azetidin-3-ol core further enhances its versatility, enabling interactions with multiple molecular targets.

In recent years, the demand for fluorinated compounds like 3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in drug discovery to develop next-generation therapeutics with improved pharmacokinetic profiles. The compound's chloro and difluoromethoxy substituents contribute to its lipophilicity, a critical factor in central nervous system (CNS) drug design. As such, it has been explored in studies related to neurological disorders and inflammatory diseases, addressing some of the most pressing health challenges today.

From a synthetic chemistry perspective, CAS No. 2229256-72-6 exemplifies the innovative use of heterocyclic scaffolds in modern organic synthesis. Its azetidine ring offers a constrained geometry that can improve binding affinity and selectivity, making it a valuable building block for medicinal chemistry projects. The compound's chiral center at the 3-position of the azetidine ring also opens doors for stereoselective synthesis, a hot topic in asymmetric catalysis. Researchers frequently search for efficient synthetic routes to such compounds, reflecting the broader interest in green chemistry and atom economy.

The agrochemical industry has also shown interest in 3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol, particularly for its potential as a pesticide intermediate. The difluoromethoxy group is known to enhance the herbicidal and fungicidal activity of many compounds, aligning with the global push for sustainable crop protection solutions. With increasing regulatory scrutiny on traditional agrochemicals, this compound's unique structure could offer a safer alternative, addressing concerns about environmental persistence and non-target toxicity.

In the realm of material science, CAS No. 2229256-72-6 has been investigated for its potential in advanced polymer formulations. The azetidin-3-ol moiety can serve as a crosslinking agent or a monomer modifier, imparting desirable properties like thermal stability and mechanical strength. This application is particularly relevant to industries focusing on high-performance materials, such as aerospace and electronics, where fluorine-containing polymers are highly valued.

As the scientific community continues to explore the multifaceted applications of 3-{3-chloro-4-(difluoromethoxy)phenylmethyl}azetidin-3-ol, its commercial and academic significance is expected to grow. The compound's structural novelty and functional diversity position it as a key player in addressing contemporary challenges across multiple disciplines. Whether in drug discovery, agrochemical development, or material innovation, this molecule exemplifies the power of rational molecular design in advancing science and technology.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd